(2-Chloroethyl)(3-chloropropyl)amine hydrochloride chemical structure and properties
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride chemical structure and properties
An In-Depth Technical Guide to (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Executive Summary
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent of significant interest to the synthetic chemistry and pharmaceutical development communities. Its structure, featuring a secondary amine with two distinct chloroalkyl chains, presents a versatile platform for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthetic pathways, and core reactivity principles. We delve into its application as a precursor, particularly in the formation of substituted piperidines, and furnish detailed safety and handling protocols essential for laboratory practice. This document is intended to serve as a foundational resource for researchers leveraging this potent intermediate in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a chemical reagent are critical for its appropriate application and handling. (2-Chloroethyl)(3-chloropropyl)amine hydrochloride is identified by its unique combination of a secondary amine core flanked by a 2-chloroethyl group and a 3-chloropropyl group, supplied as a hydrochloride salt. This salt form enhances stability and simplifies handling compared to the free amine.
Table 1: Compound Identification [1][2]
| Identifier | Value |
|---|---|
| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride[2] |
| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine HCl, Ifosfamide Impurity E[3][4] |
| CAS Number | 78218-47-0[1][2] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl[1][2] |
| Molecular Weight | 192.51 g/mol [1][2] |
| Canonical SMILES | C(CCNCCCl)Cl.Cl[2] |
| InChI Key | PRXKFOYOKSXOGO-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to light beige crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| Storage Temperature | Store below +30°C, protect from moisture | [5] |
| Stability | Stable under normal conditions; hygroscopic |[5][6] |
Note: Specific quantitative data such as melting point for this exact compound is not widely published. Data for analogous compounds like 2-Chloroethylamine hydrochloride (m.p. 140-150 °C) suggests it is a solid at room temperature.[5]
Rationale for Synthesis: The Chlorination of Amino Alcohols
The synthesis of haloalkane structures from their corresponding alcohols is a cornerstone of organic synthesis. For producing compounds like (2-Chloroethyl)(3-chloropropyl)amine hydrochloride, the precursor would logically be N-(2-hydroxyethyl)-3-hydroxypropylamine. The conversion of the hydroxyl groups to chlorides is typically achieved using potent chlorinating agents.
A common and effective method involves the use of thionyl chloride (SOCl₂). This reagent is particularly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[7] An alternative, though less common for this specific transformation, involves using hydrogen chloride gas, often with a Lewis acid catalyst, a method noted in the synthesis of similar compounds like tris(2-chloroethyl)amine hydrochloride.[8][9]
The causality behind this choice of reagents lies in the high reactivity of thionyl chloride with alcohols, proceeding through a chlorosulfite intermediate which then undergoes intramolecular nucleophilic substitution by the chloride ion. The reaction is typically performed in an inert solvent, and the resulting amine hydrochloride often precipitates directly or is isolated after solvent removal.
Workflow 1: Conceptual Synthetic Pathway
The diagram below illustrates the logical transformation from a diol precursor to the target dichloroamine hydrochloride.
Caption: Conceptual synthesis of the target compound from its diol precursor.
Chemical Reactivity and Synthetic Applications
The utility of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride stems from its nature as a bifunctional electrophile. The two chloroalkyl chains are susceptible to nucleophilic substitution, making the molecule an excellent building block for constructing nitrogen-containing heterocycles.
Core Reactivity: Intramolecular Cyclization
In the presence of a base, the hydrochloride salt is neutralized to the free amine. This free amine can then act as an internal nucleophile. Through an intramolecular Sₙ2 reaction, the nitrogen atom can attack one of the electrophilic carbons bearing a chlorine atom, displacing the chloride and forming a cyclic structure. Given the chain lengths, the most probable cyclization product is a substituted piperidine . This transformation is a powerful method for accessing the piperidine core, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceutical agents.[10][11]
The choice of which chloroalkyl group reacts first can depend on reaction conditions, but the formation of a six-membered ring (piperidine) is generally kinetically and thermodynamically favored over the formation of larger rings.
Application: Synthesis of N-Aryl Piperazines and Related Heterocycles
While this specific molecule is primed for piperidine synthesis, analogous compounds like bis(2-chloroethyl)amine hydrochloride are workhorses for the synthesis of piperazines.[12] The reaction involves condensation with a primary aniline derivative.[7][12] The process involves two sequential nucleophilic substitution reactions where the aniline nitrogen displaces both chloride ions, forming the six-membered piperazine ring. This highlights the general utility of bis(haloalkyl)amines in heterocyclic synthesis.
Workflow 2: Reactivity and Cyclization Pathway
This diagram illustrates the primary reactive fate of the compound leading to a key heterocyclic core.
Caption: Primary reaction pathway illustrating intramolecular cyclization.
Exemplary Protocol: Synthesis of an N-Aryl Piperazine using an Analogous Reagent
To illustrate the practical application of this class of compounds, the following is a generalized protocol for the synthesis of 1-(3-chlorophenyl)piperazine using bis(2-chloroethyl)amine hydrochloride, adapted from industrial manufacturing processes.[7] This protocol serves as a self-validating system; successful formation of the product confirms the bifunctional reactivity of the haloalkylamine reagent.
Objective: To synthesize 1-(3-chlorophenyl)piperazine via cyclocondensation.
Materials:
-
3-Chloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Water
-
Toluene (for extraction)
Procedure:
-
Vessel Charging: To a suitable reaction vessel, charge water (745 parts), 3-chloroaniline (305 parts), bis(2-chloroethyl)amine hydrochloride (427 parts), and sodium hydroxide (287 parts) at ambient temperature.[7]
-
Reaction: Heat the reaction mixture to 90°C and maintain for approximately 15 hours. The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the aniline on the chloroethyl groups.
-
Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC) to confirm the consumption of starting materials.
-
Workup: Upon completion, cool the reaction mixture to 35°C.
-
Extraction: Add toluene (916 parts) to the cooled mixture and stir for 2 hours to extract the organic product.
-
Phase Separation: Allow the layers to separate and collect the organic (toluene) layer.
-
Purification: The organic layer can be washed with water, and the solvent is then removed via distillation. The final product, 1-(3-chlorophenyl)piperazine, can be further purified if necessary (e.g., by vacuum distillation or crystallization).
Safety, Handling, and Toxicology
Compounds containing the bis(2-chloroethyl)amine moiety are analogues of nitrogen mustards, which are known alkylating agents. They are considered hazardous and must be handled with extreme caution.[12] While specific toxicological data for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride is limited, the data for analogous structures like bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) and tris(2-chloroethyl)amine hydrochloride (CAS 817-09-4) should be considered instructive.[13][14]
Table 3: GHS Hazard Information for Analogous Compounds
| Hazard Statement | Description | Class | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [13][15] |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation | [13][15] |
| H351 | Suspected of causing cancer | Carcinogenicity | [14] |
| H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity | [5][15] |
| H290 | May be corrosive to metals | Corrosive to Metals |[13] |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[12][16]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][15] The compound is hygroscopic and should be protected from moisture.[5][6]
-
Spill Response: In case of a spill, evacuate the area. Wear full protective gear, including respiratory protection. Dampen solid spills with water to prevent dusting before carefully sweeping into a suitable container for disposal.[16]
-
Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[13][15]
Conclusion
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a valuable and highly reactive synthetic intermediate. Its bifunctional electrophilic nature provides a direct and efficient route for the synthesis of nitrogen-containing heterocycles, particularly substituted piperidines, which are of high value in drug discovery and development. Understanding its chemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the research laboratory. This guide serves to equip researchers with the necessary technical knowledge to harness the synthetic potential of this versatile building block.
References
-
(2-Chloroethyl)(3-chloropropyl)amine Hydrochloride. LGC Standards.
-
3-Chloro-N-(2-chloroethyl)propan-1-amine Hydrochloride Chemical Data. LGC Standards.
-
Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Sigma-Aldrich.
-
Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Thermo Fisher Scientific.
-
Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride (2025-09-09). Thermo Fisher Scientific.
-
Bis(2-chloroethyl)amine hydrochloride Safety Information. Santa Cruz Biotechnology.
-
Safety Data Sheet for 3-Chloropropylamine hydrochloride. Fisher Scientific.
-
(2-chloroethyl)(2-chloropropyl)amine hydrochloride. American Elements.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
-
2-Chloroethylamine hydrochloride | 870-24-6. ChemicalBook.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC), National Center for Biotechnology Information (NCBI).
-
1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem, National Center for Biotechnology Information (NCBI).
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Royal Society of Chemistry (RSC) Publishing.
-
Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.
-
Synthesis of piperidines. Organic Chemistry Portal.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
-
(2-Chloroethyl)(3-chloropropyl)amine Hydrochloride (Chinese). LGC Standards.
-
Preparation method of tris (2-chloroethyl) amine hydrochloride. Google Patents.
-
Preparation method of tris(2-chloroethyl)amine hydrochloride. Patsnap.
-
Manufacturing Process of Bis (2-Chloro Ethyl Amine) Hydrochloride. Gujarat Pollution Control Board.
-
(2-Chloroethyl)(3-chloropropyl)amine Hydrochloride Product Information. LGC Standards.
-
Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center (DTIC).
-
2-Chloroethylamine hydrochloride. PubChem, National Center for Biotechnology Information (NCBI).
-
Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR spectrum. ChemicalBook.
-
3-chloro-N-(2-chloroethyl)propan-1-amine. PubChem, National Center for Biotechnology Information (NCBI).
-
Tris(2-chloroethyl)amine hydrochloride. PubChem, National Center for Biotechnology Information (NCBI).
-
Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride. BVS.
Sources
- 1. (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride [lgcstandards.com]
- 2. (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride [lgcstandards.com]
- 3. (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride [lgcstandards.com]
- 4. 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]
- 9. Preparation method of tris(2-chloroethyl)amine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Tris(2-chloroethyl)amine hydrochloride | C6H13Cl4N | CID 61220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
